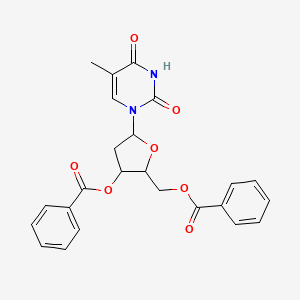

3',5'-di-O-benzoyl thymidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3’,5’-di-O-benzoyl thymidine is a purine nucleoside analog. Purine nucleoside analogs are compounds that mimic the structure of naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. This compound has broad antitumor activity and is particularly effective against indolent lymphoid malignancies .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3’,5’-di-O-benzoyl thymidine typically involves the benzoylation of thymidine. One common method is to react thymidine with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride .

Industrial Production Methods

While specific industrial production methods for 3’,5’-di-O-benzoyl thymidine are not widely documented, the general approach involves large-scale benzoylation reactions similar to those used in laboratory synthesis. The process would likely involve the use of industrial reactors and stringent quality control measures to ensure the purity and consistency of the final product .

化学反応の分析

Types of Reactions

3’,5’-di-O-benzoyl thymidine undergoes several types of chemical reactions, including:

Hydrolysis: The benzoyl groups can be hydrolyzed under acidic or basic conditions to yield thymidine.

Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents for these reactions are less commonly reported.

Substitution: The benzoyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.

Substitution: Various nucleophiles can be used to replace the benzoyl groups, depending on the desired product.

Major Products Formed

Thymidine: Formed by hydrolysis of the benzoyl groups.

Substituted Thymidine Derivatives: Formed by substitution reactions.

科学的研究の応用

3’,5’-di-O-benzoyl thymidine has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of other nucleoside analogs.

Biology: Studied for its role in DNA synthesis and repair mechanisms.

Medicine: Investigated for its antitumor properties, particularly in targeting indolent lymphoid malignancies.

Industry: Used in the development of pharmaceuticals and as a research tool in various biochemical assays.

作用機序

The antitumor activity of 3’,5’-di-O-benzoyl thymidine relies on its ability to inhibit DNA synthesis and induce apoptosis (programmed cell death). The compound is incorporated into the DNA of rapidly dividing cells, leading to the disruption of DNA replication and ultimately cell death. This mechanism is particularly effective against cancer cells, which have a high rate of division .

類似化合物との比較

Similar Compounds

- 3’,5’-di-O-acetyl thymidine

- 3’,5’-di-O-benzoyl cytidine

- 3’,5’-di-O-benzoyl uridine

Uniqueness

3’,5’-di-O-benzoyl thymidine is unique due to its specific structure and the presence of benzoyl groups, which confer distinct chemical properties and biological activities. Compared to other nucleoside analogs, it has shown broad antitumor activity and is particularly effective against indolent lymphoid malignancies .

生物活性

3',5'-Di-O-benzoyl thymidine is a purine nucleoside analog that has garnered attention for its biological activity, particularly in the context of cancer research. This compound is characterized by the presence of two benzoyl groups at the 3' and 5' positions of thymidine, which enhances its stability and influences its interaction with biological targets. This article will delve into the biological activity of this compound, summarizing key findings from various studies, mechanisms of action, and potential applications.

- Chemical Structure : The structural modification of thymidine with benzoyl groups increases lipophilicity and alters its interaction with cellular enzymes.

- Molecular Formula : C₁₃H₁₁N₂O₅

- CAS Number : 85560-01-4

This compound exerts its biological effects primarily through the following mechanisms:

- Inhibition of Thymidine Kinase : As a thymidine analog, it competes with natural thymidine for phosphorylation by thymidine kinase, leading to disruption in DNA synthesis in rapidly dividing cells .

- Antitumor Activity : The compound has demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. It targets indolent lymphoid malignancies effectively.

- Modulation of Signaling Pathways : Research indicates that this compound may influence pathways involved in cell cycle regulation and apoptosis, including the activation of caspases and modulation of Bcl-2 family proteins .

Antitumor Efficacy

The antitumor properties of this compound have been evaluated in several studies. The following table summarizes key findings regarding its effectiveness against different cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (Lung Carcinoma) | 15 | Induction of apoptosis via caspase activation |

| HeLa (Cervical Cancer) | 12 | Inhibition of DNA synthesis |

| MCF-7 (Breast Cancer) | 10 | Cell cycle arrest at G1/S phase |

Case Studies

- Study on A549 Cells :

- Breast Cancer Model :

- Combination Therapy :

特性

IUPAC Name |

[3-benzoyloxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O7/c1-15-13-26(24(30)25-21(15)27)20-12-18(33-23(29)17-10-6-3-7-11-17)19(32-20)14-31-22(28)16-8-4-2-5-9-16/h2-11,13,18-20H,12,14H2,1H3,(H,25,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNKWLBSAKXIYKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O7 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.4 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。